Epimedin C Epimedin C Epimedin C is a member of flavonoids and a glycoside.
Epimedin C is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 110642-44-9
VCID: VC21344465
InChI: InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
SMILES:
Molecular Formula: C39H50O19
Molecular Weight: 822.8 g/mol

Epimedin C

CAS No.: 110642-44-9

Cat. No.: VC21344465

Molecular Formula: C39H50O19

Molecular Weight: 822.8 g/mol

* For research use only. Not for human or veterinary use.

Epimedin C - 110642-44-9

CAS No. 110642-44-9
Molecular Formula C39H50O19
Molecular Weight 822.8 g/mol
IUPAC Name 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
Standard InChI Key ULZLIYVOYYQJRO-JIYCBSMMSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O

Chemical Structure and Properties

Epimedin C belongs to the class of 8-isopentenyl flavonoid glycosides, which are considered to be the main bioactive components in Herba Epimedii and its extract preparations. The chemical structure of Epimedin C features a flavonoid skeleton with multiple sugar moieties and an isopentenyl group at the 8 position .

Basic Chemical Information

Epimedin C is characterized by the following properties:

ParameterValue
Molecular FormulaC39H50O19
Molecular Weight822.8 g/mol
CAS Number110642-44-9
Physical StatePowder
Type of CompoundFlavonoid glycoside

The IUPAC name for Epimedin C is 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .

Structural Characteristics

The structure of Epimedin C consists of a flavonoid aglycone with a 4-methoxyphenyl substituent at position 2, a 3-methylbut-2-enyl (prenyl) group at position 8, and multiple glycosidic moieties: a disaccharide at position 3 and a monosaccharide at position 7 . This unique structural arrangement contributes to its distinctive pharmacological properties.

Natural Sources and Distribution

Plant Sources

Epimedin C has been identified in several species of the Epimedium genus, particularly:

  • Epimedium brevicornu Maxim (Longspur epimedium)

  • Epimedium truncatum

Traditional Uses

Epimedium Folium (Herba Epimedii) containing Epimedin C is frequently employed in traditional medicine systems of China, Japan, and South Korea for various therapeutic purposes including:

  • Kidney tonification

  • Aphrodisiac effects

  • Treatment of respiratory conditions

  • Enhancement of immune function

Epimedin C is particularly abundant in Chuan-Ke-Zhi (CKZ), a purified extract of Herba Epimedii that has been used clinically for respiratory system diseases such as bronchial asthma, chronic bronchitis, and chronic obstructive pulmonary emphysema .

Analytical Methods and Characterization

Identification Methods

Several analytical techniques are employed for the identification and quantification of Epimedin C:

  • High-Performance Liquid Chromatography (HPLC) for purity testing

  • Mass Spectrometry (MS) for structural identification

  • Nuclear Magnetic Resonance (NMR) for structure elucidation

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in biological samples

Method Validation for Biological Analysis

The analytical method for Epimedin C in rat plasma has been validated with the following parameters:

ParameterResults
Linearity1.00-1000 ng/mL, R value close to 1.0
Extraction Recovery78.4-86.6% across all concentration levels
Matrix Effects90.71-100.9%
StabilityStable in autosampler (24h at 25°C), at room temperature (6h), under three freeze/thaw cycles, and frozen at -80°C for 30 days

The validated method showed good precision, repeatability, and stability, making it suitable for the determination of Epimedin C in biological samples .

Pharmacokinetics and Bioavailability

Absorption and Bioavailability

Studies investigating the pharmacokinetics of Epimedin C have revealed several important findings:

  • Epimedin C can be quickly absorbed after intramuscular administration

  • It demonstrates extremely high absolute bioavailability through the intramuscular route

  • Comparative studies between oral and parenteral administration indicate limited oral absorption of Epimedin C

Comparative Pharmacokinetics

Researchers have compared the pharmacokinetics of Epimedin C administered in three different forms:

  • Individual Epimedin C

  • A combination solution of epimedins A, B, C and icariin

  • CKZ (purified Herba Epimedii extract)

The results indicated significant differences in pharmacokinetic parameters among the three groups, with CKZ showing enhanced absorption of Epimedin C compared to the pure compound administration . This suggests potential synergistic effects from other components in the herbal extract that may enhance the bioavailability of Epimedin C.

Pharmacokinetic Parameters

Key pharmacokinetic parameters for Epimedin C include:

  • Area Under the Curve (AUC0–∞)

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum concentration (Tmax)

  • Mean Residence Time (MRT)

  • Clearance (CL)

These parameters showed statistically significant differences between different administration groups (p < 0.05), highlighting the influence of formulation and co-administered compounds on Epimedin C pharmacokinetics .

Research Methods in Epimedin C Studies

Cell-based Assays

Numerous cell-based assays have been employed to investigate the biological activities of Epimedin C:

  • CCK-8 assay for cell viability assessment

  • EdU assay for cell proliferation

  • ALP activity and staining for osteogenic differentiation

  • Fluorescent probe labeling for actin dynamics and mitochondrial transfer studies

Animal Models

Various animal models have been utilized to study the in vivo effects of Epimedin C:

  • 4-VCD induced mimetic-menopausal mice for thymus atrophy studies

  • Osteogenesis-induced murine models for bone formation evaluation

  • Models of inflammation for assessing anti-inflammatory properties

Molecular and Proteomic Techniques

Advanced molecular techniques have provided insights into the mechanisms of action of Epimedin C:

  • LC-MS/MS for differential protein expression analysis

  • Protein cross-linking assays for studying molecular interactions

  • Transmission electron microscopy for mitochondrial morphology observation

  • Multiple fluorescent staining and flow cytometry for cell subpopulation analysis

Current Research Status and Future Directions

Current Research Status

Research on Epimedin C has progressed significantly in recent years, focusing on:

  • Pharmacokinetic profiling and bioavailability enhancement

  • Elucidation of molecular mechanisms in various therapeutic applications

  • Development of analytical methods for quantification in biological samples

  • Investigation of potential applications in menopause-related conditions and osteoporosis

Challenges and Limitations

Despite promising results, several challenges remain in Epimedin C research:

  • Limited oral bioavailability necessitating alternative administration routes

  • Complex mechanisms of action requiring further elucidation

  • Need for clinical studies to confirm efficacy and safety in humans

  • Standardization of extraction and purification methods for consistent quality

Future Research Directions

Future research on Epimedin C could explore:

  • Development of novel drug delivery systems to enhance bioavailability

  • Combination therapies leveraging synergistic effects with other compounds

  • Clinical trials for specific therapeutic applications, particularly in osteoporosis and menopause-related conditions

  • Further investigation of molecular mechanisms in immunomodulation and anti-inflammatory effects

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